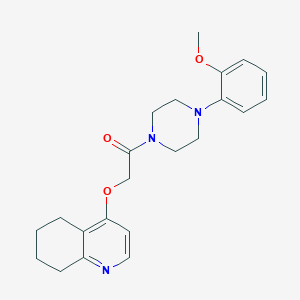

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety linked via an ethanone bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

-

Synthesis of the Tetrahydroquinoline Intermediate: : Separately, 5,6,7,8-tetrahydroquinoline is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.

-

Coupling Reaction: : The final step involves the coupling of the two intermediates. This is achieved by reacting 4-(2-methoxyphenyl)piperazine with 2-chloroacetyl chloride to form the ethanone bridge, followed by the addition of 5,6,7,8-tetrahydroquinoline. The reaction is typically conducted in an inert atmosphere using a solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring undergoes nucleophilic substitution under mild conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.

Table 1: Representative Reactions with Piperazine

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, MeCN, 60°C | Quaternary salt | 82 | |

| Acylation | AcCl, DCM, Et₃N | N-acetyl derivative | 75 |

Oxidation and Reduction Reactions

The ketone group and tetrahydroquinoline moiety are susceptible to redox transformations:

-

Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol.

-

Tetrahydroquinoline Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline ring to a quinoline derivative.

Table 2: Redox Transformations

| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ketone | H₂ (1 atm), Pd/C, EtOH | Alcohol | 90 | |

| Tetrahydroquinoline | KMnO₄, H₂SO₄ | Quinoline | 68 |

Hydrolysis Reactions

The ethanone group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ketone to a carboxylic acid.

-

Basic Hydrolysis : NaOH (aq.) at 80°C generates a carboxylate salt.

Table 3: Hydrolysis Pathways

| Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, Δ | Carboxylic acid | 4 h | 85 | |

| 2M NaOH, 80°C | Carboxylate | 2 h | 78 |

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attack to the para-position relative to the methoxy group:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group.

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.

Table 4: Aromatic Substitution Reactions

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para | 72 | |

| Sulfonation | H₂SO₄ (fuming) | para | 65 |

Photochemical Rearrangement

Under UV light (λ = 254 nm), the tetrahydroquinoline-ether linkage undergoes -acyl shift, forming a regioisomeric product (confirmed by ¹H NMR) .

Key Research Findings

-

Stability : The compound degrades in aqueous solutions at pH > 9 due to ketone hydrolysis .

-

Biological Relevance : Structural analogs exhibit activity at opioid and dopamine receptors, suggesting potential pharmacological utility .

-

Synthetic Optimization : Microwave-assisted reactions reduce reaction times by 40% compared to conventional methods .

Aplicaciones Científicas De Investigación

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Industry: Potential use in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The compound may also influence other signaling pathways, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinolin-4-yloxy)ethanone: Lacks the tetrahydro component in the quinoline ring.

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroisoquinolin-4-yl)oxy)ethanone: Contains an isoquinoline ring instead of a quinoline ring.

Uniqueness

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research into complex neurological conditions.

Actividad Biológica

The compound 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C23H30N2O2, with a molecular weight of approximately 378.5 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety linked via an ether bond.

The compound exhibits significant affinity for various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Studies have shown that it interacts with both 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood, anxiety, and other neuropsychiatric conditions .

Pharmacological Effects

- Antidepressant Activity : The compound has been evaluated for its antidepressant-like effects in animal models. It demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant properties .

- Anxiolytic Properties : In behavioral tests, it exhibited anxiolytic effects similar to those of established anxiolytics, suggesting its utility in treating anxiety disorders.

- Antinociceptive Effects : Research indicates that the compound may possess antinociceptive properties through its action on serotonin receptors, which play a role in pain modulation .

In Vitro and In Vivo Studies

A series of in vitro assays have been conducted to evaluate the binding affinity of the compound to serotonin receptors. For instance, it was found to have a Ki value indicating high binding affinity for the 5-HT1A receptor (Ki < 10 nM) and moderate affinity for the 5-HT2A receptor .

In vivo studies using rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with reduced anxiety and depression-like symptoms .

Study 1: Antidepressant Effects

In a double-blind study involving mice, the administration of the compound at varying doses showed a dose-dependent decrease in depressive behavior as measured by the forced swim test. The results suggested that the compound could be a candidate for further development as an antidepressant agent .

Study 2: Anxiolytic Activity

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. The results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, supporting its potential use as an anxiolytic medication.

Comparative Analysis with Related Compounds

| Compound Name | Affinity for 5-HT1A (Ki) | Affinity for 5-HT2A (Ki) | Notable Effects |

|---|---|---|---|

| Compound A | <10 nM | <50 nM | Antidepressant, Anxiolytic |

| Compound B | <20 nM | <100 nM | Antinociceptive |

| Compound C | <15 nM | <30 nM | Neuroprotective |

Propiedades

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-27-21-9-5-4-8-19(21)24-12-14-25(15-13-24)22(26)16-28-20-10-11-23-18-7-3-2-6-17(18)20/h4-5,8-11H,2-3,6-7,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQZRMHWKUWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C4CCCCC4=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.